molecular formula C31H30N8O2 B2810825 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one CAS No. 902622-21-3

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Cat. No.: B2810825
CAS No.: 902622-21-3
M. Wt: 546.635
InChI Key: WIYNQNGDRJTPPG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4-(4-methoxyphenyl)piperazine moiety linked via a butan-1-one chain to a polycyclic hexaazatetracycloheptaenyl system. The piperazine group is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or dopamine receptors).

Properties

CAS No.

902622-21-3

Molecular Formula

C31H30N8O2

Molecular Weight

546.635

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C31H30N8O2/c1-41-24-16-14-23(15-17-24)36-18-20-37(21-19-36)28(40)13-7-12-27-33-34-31-38(27)26-11-6-5-10-25(26)30-32-29(35-39(30)31)22-8-3-2-4-9-22/h2-6,8-11,14-17H,7,12-13,18-21H2,1H3

InChI Key

WIYNQNGDRJTPPG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the formation of piperazine derivatives and the introduction of the hexaazatetracyclo framework. The molecular structure can be represented as follows:

Molecular Formula C34H41N7O\text{Molecular Formula }C_{34}H_{41}N_{7}O

The compound features a piperazine ring substituted with a methoxyphenyl group and a complex hexaazatetracyclo structure which contributes to its biological activity.

Antagonistic Effects

Research indicates that derivatives of piperazine compounds often exhibit significant pharmacological properties. For instance:

  • Serotonin 5-HT7 Receptor Antagonism : Some related compounds have shown potent antagonistic effects on serotonin receptors. The compound 1-[2-(4-(11)C]methoxyphenyl)phenyl]piperazine has been identified as a strong antagonist with a Ki value of 2.6 nM for the 5-HT7 receptor . This suggests that the target compound may also possess similar receptor-binding capabilities.

Anti-Ischaemic Activity

A study investigating similar piperazine derivatives demonstrated anti-ischaemic properties through bilateral common carotid artery occlusion tests in mice. The results indicated that these compounds could significantly improve blood flow and reduce ischaemic damage . Although specific data on the target compound's activity was not provided in the search results, its structural similarity to known active compounds suggests potential efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activities of piperazine derivatives:

  • Anti-Cancer Activity : Research has shown that piperazine derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some studies have reported that certain piperazine compounds exhibit neuroprotective effects against oxidative stress in neuronal cells.
  • Antimicrobial Properties : The antimicrobial activity of piperazine derivatives has been documented against various bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectReference Source
Serotonin Antagonism1-[2-(4-(11)C]methoxyphenyl)phenyl]piperazineKi = 2.6 nM for 5-HT7 receptor
Anti-IschaemicRelated piperazine derivativeImproved blood flow in mice
NeuroprotectionVarious piperazine derivativesProtection against oxidative stressGeneral findings
AntimicrobialPiperazine derivativesInhibition of bacterial growthGeneral findings

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The piperazine structure is known for its ability to modulate neurotransmitter systems in the brain (e.g., serotonin and dopamine pathways) which are crucial in treating depression and anxiety disorders .
  • Anticancer Properties : The hexaazatetracyclic component may contribute to anticancer activity by targeting specific cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Compounds with piperazine and phenyl groups have been documented to possess antimicrobial properties against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Case Study 1: Antidepressant Efficacy

A study published in the South African Journal of Chemistry examined the synthesis of piperazine derivatives and their effects on serotonin receptors. The results demonstrated that modifications to the piperazine structure enhanced binding affinity to serotonin receptors, suggesting potential for developing new antidepressants based on this compound .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of similar hexaazatetracyclic compounds, researchers found that these molecules exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in chemotherapy treatments .

Materials Science Applications

The unique structural characteristics of the compound also lend themselves to applications in materials science:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability.
  • Nanotechnology : Due to its complex structure, it can serve as a building block for nanomaterials used in drug delivery systems or as contrast agents in medical imaging.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 16)

  • Structure: Replaces the hexaazatetracyclo system with a phenothiazine ring.
  • Synthesis: Prepared via nucleophilic substitution between 3-chloro-1-(phenothiazinyl)propan-1-one and 1-(4-methoxyphenyl)piperazine (18% yield).
  • Properties: Melting point = 212°C; purified using chloroform/methanol (50:1).
  • The lower yield highlights synthetic challenges in coupling bulky heterocycles.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5/MK69)

  • Structure : Features a pyrazolyl group instead of the hexaazatetracyclo system and a trifluoromethylphenyl-piperazine.
  • Synthesis: Achieved via coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and 4-(pyrazol-4-yl)butanoic acid using HOBt/TBTU (93% yield).
  • Significance : The trifluoromethyl group enhances lipophilicity and metabolic stability. The high yield suggests efficient coupling with smaller heterocycles.

3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione (Compound 20)

  • Structure : Contains an azatricyclotrideca-pentaene-dione system linked to a 2-methoxyphenylpiperazine.
  • Synthesis: Alkylation of piperazine with a bromobutyl-indenoisoindole trione precursor.
  • Significance : Demonstrated 5-HT receptor (5-HTR) affinity, though X-ray crystallographic data are lacking.

Comparative Analysis

Structural Variations and Implications

Feature Target Compound Compound 16 Compound 5 Compound 20
Piperazine Substituent 4-Methoxyphenyl 4-Methoxyphenyl 4-(Trifluoromethyl)phenyl 2-Methoxyphenyl
Heterocyclic Core Hexaazatetracycloheptaene Phenothiazine Pyrazole Azatricyclotrideca-pentaene
Spacer Butan-1-one Propan-1-one Butan-1-one Butyl
Key Functional Groups Methoxy, polycyclic N-heterocycles Methoxy, phenothiazine-S Trifluoromethyl, pyrazole Methoxy, trione carbonyls
  • Lipophilicity : The trifluoromethyl group in Compound 5 increases logP compared to methoxy derivatives.

Research Implications

  • Biological Activity : Piperazine derivatives often target GPCRs (e.g., 5-HT receptors). The hexaazatetracyclo system may confer unique binding modes due to its planar, polycyclic structure.
  • Optimization Strategies : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or optimizing spacer length could enhance bioavailability or potency.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Coupling 4-(4-methoxyphenyl)piperazine with activated carbonyl intermediates under basic conditions (e.g., using DCM as solvent and N,N-diisopropylethylamine as a base) .
  • Heterocyclic core assembly : The hexaazatetracyclo fragment is constructed via cyclocondensation of nitrogen-rich precursors, often requiring catalysts like palladium or copper iodide .
  • Final coupling : A nucleophilic substitution or amidation reaction links the piperazine and tetracyclic moieties. Purification via flash chromatography or crystallization (e.g., with Et₂O) is critical for isolating the product .

Q. Which spectroscopic techniques are essential for structural validation?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in the methoxyphenyl group resonate at δ ~7.3 ppm, while piperazine CH₂ signals appear at δ ~2.4–3.8 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated for C₃₄H₃₂N₈O₂).
  • X-ray crystallography : Resolves bond angles (e.g., C–C–C angles of 118.3°–121.0°) and torsion angles, with R factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be reconciled?

Discrepancies often arise from:

  • Crystal packing effects : Non-covalent interactions (e.g., π-π stacking) may distort bond angles by up to 5°.
  • Thermal motion : High displacement parameters (e.g., Ueq > 0.05 Ų) suggest dynamic disorder, requiring refinement using split-site models .
  • Validation tools : Cross-check with DFT-optimized geometries and Hirshfeld surface analysis to distinguish experimental artifacts from true structural features .

Q. What experimental designs optimize yield in heterocyclic core synthesis?

Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrogen-rich intermediates .
  • Catalyst screening : Pd/C (2 mol%) improves cyclization efficiency compared to CuI, reducing byproduct formation.
  • Temperature control : Slow heating (1°C/min) during cyclocondensation minimizes decomposition.
  • Yield data : For analogous triazolo-pyrimidine derivatives, yields range from 41% (unoptimized) to 92% (optimized) under inert atmospheres .

Q. How can researchers assess the compound’s binding affinity to biological targets?

Methodological pipeline:

  • Molecular docking : Use software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases). The piperazine moiety often engages in H-bonding with Asp/Glu residues .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (e.g., 1–100 µM).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with sub-µM precision .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity reports across studies?

Potential resolutions:

  • Assay standardization : Variability in IC₅₀ values (e.g., 0.5–10 µM) may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h).
  • Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsome assays. Piperazine derivatives often exhibit t₁/₂ < 30 min in murine models .
  • Off-target profiling : Screen against panels of GPCRs or ion channels (e.g., CEREP’s BioPrint®) to identify confounding interactions .

Methodological Tables

Table 1: Crystallographic Parameters from & 10

ParameterValue
Space groupP2₁/c
R factor0.041
Bond angle (C–C–C)118.3° ± 0.5°
Torsion angle (N–C–C–N)-179.97° (planar conformation)

Table 2: Synthesis Yields of Analogous Compounds ()

CompoundYield (%)Melting Point (°C)
1283153–154
2692176–177
1669162–163

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